molecular formula C18H11ClN4O3S2 B2745502 N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 895022-48-7

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2745502
CAS No.: 895022-48-7
M. Wt: 430.88
InChI Key: GKUARFUZDVVXMB-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiazole ring, a nitro group, and a thiophene ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of 6-chloro-1,3-benzothiazole-2-amine by reacting 4-chloroaniline with potassium thiocyanate . This intermediate is then subjected to further reactions to introduce the nitro group and the thiophene ring, followed by the coupling with pyridin-3-ylmethylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, thiophene ring, and pyridin-3-ylmethyl moiety differentiates it from other similar compounds and contributes to its specific applications in scientific research .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C15H12ClN3O4S
Molecular Weight 371.26 g/mol
IUPAC Name This compound
Appearance Powder

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including compounds similar to this compound. For instance, a study on benzothiazole derivatives demonstrated significant inhibitory effects against various cancer cell lines:

  • Compound 7e : Exhibited potent anticancer activity with IC50 values of 1.2 nM against SKRB-3 and 4.3 nM against SW620 cells.
  • Compound B7 : Showed significant inhibition of A431, A549, and H1299 cancer cells, promoting apoptosis and hindering cell migration at concentrations as low as 1 µM .

Table: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
7eSKRB-31.2Induces apoptosis
7eSW6204.3Induces apoptosis
B7A431Not specifiedInhibits proliferation and promotes apoptosis
B7A549Not specifiedInhibits proliferation and promotes apoptosis

Antimicrobial Activity

In addition to its anticancer properties, compounds related to this compound have shown promising antimicrobial activities. Research indicates that benzothiazole derivatives can exhibit antibacterial and antifungal properties, making them potential candidates for treating infections .

Mechanistic Insights

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : Similar compounds have been reported to induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : Some studies have indicated that these compounds can cause cell cycle arrest, preventing cancer cells from proliferating further .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O3S2/c19-12-3-4-13-15(8-12)28-18(21-13)22(10-11-2-1-7-20-9-11)17(24)14-5-6-16(27-14)23(25)26/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUARFUZDVVXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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